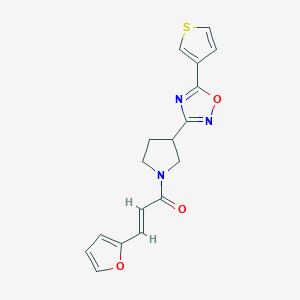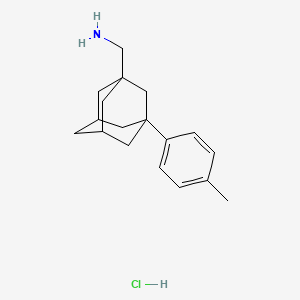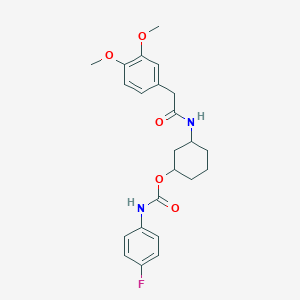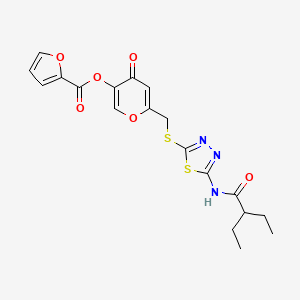![molecular formula C11H24N2O4 B2952747 tert-butyl N-(2-{[2-(2-hydroxyethoxy)ethyl]amino}ethyl)carbamate CAS No. 1698597-40-8](/img/structure/B2952747.png)
tert-butyl N-(2-{[2-(2-hydroxyethoxy)ethyl]amino}ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(2-{[2-(2-hydroxyethoxy)ethyl]amino}ethyl)carbamate is a chemical compound with the CAS Number: 1698597-40-8 . It has a molecular weight of 248.32 . It is in the form of an oil .
Molecular Structure Analysis
The IUPAC name of the compound is tert-butyl (2-(((2-(2-hydroxyethoxy)ethyl)amino)ethyl)carbamate . The Inchi Code is 1S/C11H24N2O4/c1-11(2,3)17-10(15)13-5-4-12-6-8-16-9-7-14/h12,14H,4-9H2,1-3H3,(H,13,15) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 248.32 . It is in the form of an oil and is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
PROTAC Linker
This compound is used as a PROTAC linker, which refers to the alkyl/ether composition. PROTAC Linker 10 can be used in the synthesis of a series of PROTACs .
Synthesis of Organic Compounds
The compound serves as a precursor for further selective derivations, providing access to novel compounds that explore chemical spaces complementary to piperidine ring systems. It is also utilized in various organic syntheses as a cross-linking reagent .
Pharmaceutical Manufacturing
In Japan, it is sold for manufacturing pharmaceuticals and pharmaceutical additives .
Mechanism of Action
Target of Action
It is known that similar compounds are often used as amine-protected, difunctional reagents in the synthesis of various biochemical compounds .
Mode of Action
Compounds with similar structures have been used in the synthesis of protacs (proteolysis-targeting chimeras) . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
Based on its potential use in the synthesis of protacs , it can be inferred that it may influence the ubiquitin-proteasome system, which plays a crucial role in regulating the degradation of proteins within cells.
Result of Action
If it is used in the synthesis of protacs , the result of its action could be the selective degradation of specific target proteins within cells.
properties
IUPAC Name |
tert-butyl N-[2-[2-(2-hydroxyethoxy)ethylamino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O4/c1-11(2,3)17-10(15)13-5-4-12-6-8-16-9-7-14/h12,14H,4-9H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTURBAKRQAZQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-6-fluorobenzamide](/img/structure/B2952665.png)
![1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2952666.png)

![7-(3-fluorophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2952671.png)

![4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2952673.png)
![(Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B2952676.png)
![N-[(3-Chloropyrazin-2-yl)methyl]-3-(2-methoxyethoxy)benzamide](/img/structure/B2952677.png)



![3-benzyl-6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2952683.png)

![2-{[4-(Methylsulfamoyl)phenyl]formamido}acetic acid](/img/structure/B2952685.png)